2-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine is a complex organic compound that features a pyridine ring substituted with a sulfanyl-methyl group, which is further connected to a 1,3,4-oxadiazole ring bearing a phenoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the phenoxymethyl group: This step involves the reaction of the oxadiazole intermediate with a phenol derivative in the presence of a suitable base.
Attachment of the sulfanyl-methyl group: This is done by reacting the oxadiazole derivative with a thiol compound under basic conditions.
Formation of the final compound: The final step involves the coupling of the sulfanyl-methyl oxadiazole with a pyridine derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine can undergo various types of chemical reactions:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced to a hydrazine derivative using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted oxadiazole derivatives.
Scientific Research Applications
2-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine depends on its specific application:
Biological Activity: It may interact with various molecular targets such as enzymes, receptors, and DNA. The oxadiazole ring can form hydrogen bonds and π-π interactions, while the sulfanyl group can participate in redox reactions.
Chemical Reactivity: The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of its substituents, which can affect its behavior in different chemical environments.
Comparison with Similar Compounds
Similar Compounds
2-({[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)pyridine: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
2-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzene: Similar structure but with a benzene ring instead of a pyridine ring.
Uniqueness
2-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the oxadiazole ring provides stability and potential bioactivity, while the sulfanyl group offers reactivity and versatility in chemical synthesis.
Properties
IUPAC Name |
2-(phenoxymethyl)-5-(pyridin-2-ylmethylsulfanyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-2-7-13(8-3-1)19-10-14-17-18-15(20-14)21-11-12-6-4-5-9-16-12/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLGYJJLTXXGRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(O2)SCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.